5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one
Description
Key Structural Features
- Thiazole core : A five-membered ring with nitrogen at position 1 and sulfur at position 3.
- Carbonyl group : A ketone moiety at position 2, enhancing reactivity.
- Substituents :
- Methyl group (C5): Contributes to hydrophobicity and steric bulk.
- Phenyl group (C4): Introduces aromaticity and π-π interactions.
Classification and Nomenclature
The compound adheres to IUPAC nomenclature, with the 2,3-dihydro-1,3-thiazol-2-one skeleton serving as the parent structure. The numbering prioritizes the thiazole ring, with substituents assigned based on proximity to heteroatoms.
Relationship to the Broader Thiazole Family
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one shares structural and functional similarities with other thiazole derivatives but differs in critical aspects. Below is a comparative analysis with key analogs:
Functional Analogues
- Rhodanine derivatives : Contain a thioxo group (C=O replaced by C=S), altering reactivity.
- Pseudothiohydantoins : Feature an imino group (NH) instead of a carbonyl, affecting hydrogen-bonding capacity.
The presence of the phenyl group in 5-methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one enhances aromatic interactions, a feature absent in simpler thiazolidinones. This substitution pattern is critical for modulating solubility and target binding in biological systems.
Significance in Chemical Research
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one serves as a valuable scaffold in medicinal chemistry, particularly for designing bioactive molecules. Its significance lies in its versatility and demonstrated pharmacological potential.
Therapeutic Applications
Antimicrobial Activity :
Thiazole derivatives are known for disrupting bacterial cell walls and inhibiting enzymes. While direct data on this compound is limited, structurally related 4-thiazolidinones exhibit potent activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL).Anticancer Properties :
The compound’s carbonyl and aromatic groups facilitate interactions with nucleic acids or enzyme active sites. For example, 5-methyl-4-phenylthiazolidinones inhibit carbonic anhydrases and tyrosine kinases, critical for cancer cell proliferation.Enzyme Inhibition :
The thiazole core can mimic natural substrates in enzyme active sites. Derivatives have shown inhibitory effects on aldose reductase (IC₅₀: 2.82 µM) and protein tyrosine kinases.
Research Trends
Recent studies focus on structure-activity relationship (SAR) optimization, exploring substitutions at the phenyl and methyl groups to enhance bioactivity. For instance:
Properties
IUPAC Name |
5-methyl-4-phenyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOJJSMKBDRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
The compound has been investigated for its antimicrobial and antiviral activities. Studies indicate that it exhibits significant inhibition against various bacterial strains and viruses, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell functions and inhibiting viral replication pathways.
Anticancer Activity
Research has shown that 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one can inhibit the growth of cancer cells. It influences cell signaling pathways associated with proliferation and apoptosis, particularly by modulating gene expression related to tumor growth. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines.
Biological Studies
Enzyme Interaction
The compound interacts with various enzymes and proteins, influencing their activity. It has been found to inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators, showcasing its anti-inflammatory properties.
Cellular Mechanisms
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one affects cellular processes such as metabolism and signaling. It has been observed to alter the metabolic pathways within cells by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and clearance.
Industrial Applications
Synthesis of Other Compounds
This thiazole derivative serves as a building block in organic synthesis. It is used in the development of other biologically active molecules, contributing to pharmaceutical chemistry by providing a scaffold for drug design.
Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains revealed that 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was identified as the primary mechanism behind its antimicrobial action.
Case Study 2: Anticancer Efficacy
In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values around 25 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for further anticancer drug development.
Preparation Methods
The synthesis of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves cyclization reactions between appropriate precursors. A common method includes reacting 2-aminothiophenol with α-bromoacetophenone in the presence of potassium carbonate under reflux conditions .
Chemical Reactions
The compound undergoes various chemical transformations:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can yield dihydrothiazole derivatives.
- Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features, molecular properties, and synthesis insights for 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one and its analogs:
Key Observations :
Structural Characterization and Computational Studies
- Crystallography : Isostructural thiazole derivatives () crystallize in triclinic $ P\overline{1} $ symmetry, with planar conformations except for perpendicular fluorophenyl groups. Similar methods (e.g., SHELX or OLEX2 ) may apply to the target compound.
- Molecular Docking : utilized docking studies (PDB ID: 3R8A) to predict binding affinities of thiazol-2-imines to angiotensin II receptors, highlighting the role of hydrogen bonding and electrostatic interactions .
Biological Activity
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 90923-95-8) is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Overview of Thiazole Compounds
Thiazoles are known for their significant role in medicinal chemistry due to their presence in various bioactive compounds. They exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural features of thiazole derivatives often contribute to their efficacy against different biological targets.
The biological activity of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is primarily attributed to its interaction with specific biomolecules:
- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation by catalyzing the formation of pro-inflammatory mediators such as prostaglandins.
- Cell Signaling Modulation : It influences various cell signaling pathways related to inflammation and cell proliferation, potentially altering gene expression and metabolic processes within cells.
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell growth through mechanisms similar to those observed in other thiazole derivatives .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one:
Case Studies and Research Findings
Several studies have highlighted the biological potential of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of thiazole compounds exhibited moderate to excellent antimicrobial activity against a range of bacterial strains. The compound was tested alongside other thiazole derivatives and showed promising results in inhibiting bacterial growth .
- Anticancer Properties : Research indicated that 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one displayed significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines. The mechanism involved the induction of apoptosis and disruption of cellular metabolism .
- Inflammation Studies : The compound's anti-inflammatory effects were validated through assays measuring prostaglandin levels in treated cells. The inhibition of COX enzymes resulted in decreased levels of inflammatory mediators.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of thiazole derivatives suggest that they are generally slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility profile influences their bioavailability and therapeutic efficacy. Moreover, safety assessments indicate that while some derivatives may exhibit toxicity at high concentrations, many show favorable safety profiles at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with ketones or aldehydes. For example, intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one can be synthesized under reflux conditions using ethanol as a solvent . Yields are optimized by controlling temperature (60–100°C), solvent polarity, and catalysts (e.g., Brønsted acids). Purification via recrystallization (DMF/EtOH mixtures) or column chromatography is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of synthesized 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography, as demonstrated for pyrazoline derivatives, provides definitive proof of stereochemical configurations .
Q. What stability considerations are critical for handling 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one under experimental conditions?
- Methodological Answer : The compound’s stability is pH-dependent. Avoid strongly acidic or basic conditions to prevent hydrolysis of the thiazolidinone ring. Store in inert atmospheres (N₂/Ar) at –20°C to minimize oxidation. Degradation studies via HPLC or TLC under stress conditions (heat, light) are recommended .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one derivatives for biological targets?
- Methodological Answer : Use docking software (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes (e.g., cyclooxygenase-2 or kinase targets). For example, derivatives with 4-methoxyphenyl substituents showed enhanced binding in hydrophobic pockets in anti-inflammatory studies . Validate predictions with in vitro assays (IC₅₀ measurements) .
Q. What strategies resolve contradictions in biological activity data across studies for this compound class?
- Methodological Answer : Discrepancies often arise from variations in substituent groups or assay conditions. Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with incremental modifications (e.g., replacing methoxy with ethoxy groups). Use standardized protocols (e.g., MTT assays for cytotoxicity) to ensure comparability .
Q. How do solvent and catalyst choices impact regioselectivity in thiazolidinone ring functionalization?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance electrophilic substitution at the C-5 position, while protic solvents (ethanol) favor nucleophilic attacks. Catalysts like piperidine improve yields in Knoevenagel condensations for benzylidene derivatives. Monitor reaction progress via in situ FTIR to track intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
